6,6'-Dichloro-3,3'-bipyridine
Overview
Description
6,6’-Dichloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.08 g/mol . It is a derivative of bipyridine, characterized by the presence of two chlorine atoms at the 6 and 6’ positions of the bipyridine structure. This compound is primarily used in research settings, particularly in the fields of chemistry and materials science.
Scientific Research Applications
6,6’-Dichloro-3,3’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dichloro-3,3’-bipyridine typically involves the chlorination of 3,3’-bipyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of 6,6’-Dichloro-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions to replace chlorine atoms with other groups.
Major Products
The major products formed from these reactions depend on the reagents used. For example, nucleophilic substitution with sodium methoxide would yield 6,6’-dimethoxy-3,3’-bipyridine .
Mechanism of Action
The mechanism of action of 6,6’-Dichloro-3,3’-bipyridine largely depends on its role as a ligand. It coordinates with metal centers, influencing the electronic properties and reactivity of the metal complexes formed. This coordination can affect various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bipyridine: The parent compound without chlorine substituents.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
Uniqueness
6,6’-Dichloro-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming specific metal complexes and in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
2-chloro-5-(6-chloropyridin-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIAROROTBNXKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654747 | |
Record name | 6,6'-Dichloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206438-08-6 | |
Record name | 6,6'-Dichloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6,6'-Dichloro-3,3'-bipyridine used in the synthesis of more complex molecules?
A1: this compound serves as a versatile building block in the synthesis of polypyridyl ligands, particularly quaterpyridines, which are essential for constructing metallosupramolecular assemblies. The chlorine atoms offer sites for further functionalization. For example, the research highlighted utilizes a double Stille cross-coupling reaction between this compound and 2-trimethylstannyl-5-methylpyridine. This reaction yields 5,5'-dimethyl-2,2';5',5\";2\",2\"\"-quaterpyridine, a key ligand in forming metallosupramolecular structures. []
Q2: What types of metallosupramolecular structures can be formed using ligands derived from this compound?
A2: The quaterpyridines synthesized from this compound can coordinate with various transition metals (e.g., Fe(II), Co(II), Ni(II), Ru(II)) to form diverse metallosupramolecular architectures. These include:
- Tetrahedral cages: These M₄L₆ host-guest complexes, like [Fe₄(II)₆]⁸⁺, are formed by the assembly of four metal ions and six quaterpyridine ligands. []
- Dinuclear helicates: Reacting the quaterpyridine derivative with RuCl₃ yields a dinuclear helicate, [Ru₂(II)₃]⁴⁺, composed of two ruthenium centers bridged by three ligands. []
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